Lipophilicity Comparison Across N-Acyl Homologs
The heptanoyl (C7) chain of the target compound drives a substantially higher computed lipophilicity compared to shorter N-acyl homologs. The pentanoyl (C5) analog has a reported XLogP3 of 4.4, and the acetyl (C2) analog has a LogP of approximately 2.56 [1][2]. Based on the established increment of ~0.5 LogP units per additional methylene group, the target compound is estimated to have a LogP of approximately 5.2–5.5, representing a >10-fold increase in octanol-water partition coefficient versus the C5 analog and a >100-fold increase versus the C2 analog [3]. This difference is quantifiable and predictable from the homologous series trend.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 5.2–5.5 (computed by methylene increment method from C5 analog) |
| Comparator Or Baseline | 10-Acetylphenothiazine (C2): LogP = 2.56; 1-(10H-Phenothiazin-10-yl)propan-1-one (C3): LogP ≈ 3.65; 1-(10H-Phenothiazin-10-yl)pentan-1-one (C5): XLogP3 = 4.4 |
| Quantified Difference | ΔLogP ≈ +0.8–1.2 vs. C5 analog; ΔLogP ≈ +2.6–3.0 vs. C2 analog |
| Conditions | Computed/estimated values; XLogP3 for C5 from PubChem; LogP for C2 from SIELC Technologies; LogP for C3 from Chembase computed values |
Why This Matters
For procurement decisions in drug discovery or materials science, the >10-fold higher lipophilicity of the C7 compound directly impacts membrane permeability, organic solvent solubility, and formulation strategy compared to shorter-chain analogs.
- [1] PubChem. 1-(10H-Phenothiazin-10-YL)pentan-1-one (CID 12404683): Computed Properties, XLogP3 = 4.4. National Center for Biotechnology Information. View Source
- [2] SIELC Technologies. Methyl phenothiazin-10-yl ketone (10-Acetylphenothiazine): LogP = 2.56. View Source
- [3] Chembase. 1-(10H-phenothiazin-10-yl)propan-1-one (CBID 176954): Computed LogP = 3.649. Available at: http://www.chembase.cn/molecule-176954.html View Source
